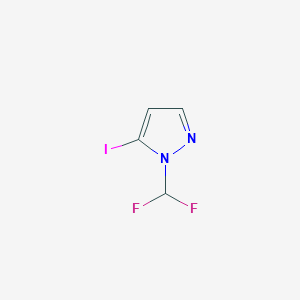

1-(Difluoromethyl)-5-iodo-1H-pyrazole

Description

Significance of the Pyrazole (B372694) Core in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. rsc.orgontosight.ainih.gov Its unique structural and electronic properties make it a prevalent scaffold in a vast array of biologically active molecules. nih.gov Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The amphoteric nature of the pyrazole core allows for the facile introduction of various functional groups, making it a versatile building block in drug discovery and development. nih.gov This versatility has led to the incorporation of the pyrazole motif in numerous marketed drugs and compounds currently in clinical trials.

Strategic Role of Fluorinated Motifs in Molecular Design

The introduction of fluorine and fluorinated groups into organic molecules is a widely employed strategy in medicinal chemistry and materials science. olemiss.edu The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological properties. olemiss.edu For instance, the incorporation of a difluoromethyl (CHF2) group can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. arkat-usa.org The CHF2 group is of particular interest as it can act as a hydrogen bond donor, potentially mimicking a hydroxyl group, while being less lipophilic than the more common trifluoromethyl (CF3) group. arkat-usa.org This has led to the development of numerous pharmaceuticals and agrochemicals containing the difluoromethyl moiety.

Overview of 1-(Difluoromethyl)-5-iodo-1H-pyrazole within the Contemporary Research Landscape

This compound is a specialized chemical building block that combines the key features of a pyrazole core, a difluoromethyl group, and a strategically placed iodine atom. This combination of functionalities makes it a highly valuable reagent in modern organic synthesis. The difluoromethyl group imparts the desirable properties associated with fluorination, while the iodo-substituent at the 5-position serves as a versatile handle for further molecular elaboration, particularly through transition-metal-catalyzed cross-coupling reactions. rsc.orgnih.gov This positions the compound as a key intermediate for the synthesis of more complex, highly functionalized pyrazole derivatives with potential applications in medicinal chemistry and materials science.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 1946814-00-1 |

| Molecular Formula | C4H3F2IN2 |

| Molecular Weight | 243.98 g/mol |

| IUPAC Name | This compound |

| Synonyms | 1-(difluoromethyl)-5-iodo-pyrazole |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)-5-iodopyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2IN2/c5-4(6)9-3(7)1-2-8-9/h1-2,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYCAMATCGWZCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)C(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1946814-00-1 | |

| Record name | 1-(difluoromethyl)-5-iodo-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Difluoromethyl 5 Iodo 1h Pyrazole and Its Analogues

General Strategies for Pyrazole (B372694) Ring Formation

The pyrazole nucleus is a fundamental five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its synthesis is a well-established field in organic chemistry, with several robust strategies available for its construction. These methods often involve the formation of the N-N bond and subsequent cyclization to create the diazole ring.

Cyclocondensation Approaches with Hydrazine (B178648) Derivatives

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species. This approach, famously known as the Knorr pyrazole synthesis, offers a direct route to the pyrazole core.

The primary substrates for this reaction are 1,3-dicarbonyl compounds or their synthetic equivalents. The reaction of a β-diketone with hydrazine hydrate (B1144303) or a substituted hydrazine yields a pyrazole, often as a mixture of regioisomers if the diketone is unsymmetrical. For instance, the reaction of acetylacetone (B45752) with a substituted hydrazine can produce two different isomeric pyrazoles. The regioselectivity can be influenced by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions.

Alternative 1,3-dielectrophiles include α,β-unsaturated ketones and acetylenic ketones. In the case of α,β-unsaturated ketones, the reaction with hydrazine typically proceeds via a Michael addition followed by intramolecular cyclization and dehydration (or oxidation) to furnish the aromatic pyrazole ring. Similarly, acetylenic ketones can react with hydrazines to form pyrazoles, though this can also lead to mixtures of regioisomers.

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dielectrophile Substrate | Hydrazine Derivative | Catalyst/Conditions | Product Type |

| 1,3-Diketones | Hydrazine Hydrate | Acid or Base catalyst | Polysubstituted Pyrazoles |

| α,β-Unsaturated Ketones | Phenylhydrazine | Acetic Acid | Pyrazolines (oxidized to Pyrazoles) |

| Acetylenic Ketones | Hydrazine Derivatives | Ethanol (B145695), Reflux | Regioisomeric Pyrazoles |

| Enaminodicketones | tert-Butylhydrazine | - | Regiospecific Pyrazoles |

Transition-Metal-Catalyzed Cycloaddition Reactions

Modern synthetic chemistry has introduced transition-metal catalysis as a powerful tool for constructing heterocyclic rings, including pyrazoles. These methods often utilize cycloaddition reactions, providing alternative pathways with distinct advantages in scope and regioselectivity.

A common strategy involves the [3+2] cycloaddition of a three-atom component, such as a diazo compound or a nitrilimine, with a two-atom component like an alkyne or alkene. Transition metals, including copper, silver, and nickel, can catalyze these transformations. For example, copper-catalyzed sydnone-alkyne cycloaddition reactions provide a robust route to 1,4-disubstituted pyrazoles. Another approach is the silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which offers mild reaction conditions and broad substrate compatibility. These catalytic cycles often involve the activation of one of the components by the metal center, facilitating the cycloaddition process.

Multicomponent Reaction Pathways for Pyrazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have gained prominence for their efficiency, atom economy, and ability to rapidly generate molecular complexity. chemrxiv.orgnih.govresearchgate.net Several MCRs have been developed for the synthesis of highly substituted pyrazoles.

A typical three-component reaction for pyrazole synthesis might involve an aldehyde, a β-ketoester, and a hydrazine. chemrxiv.org Four-component reactions are also common, for example, the reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate can yield complex fused pyrazole systems like pyrano[2,3-c]pyrazoles. nih.govresearchgate.net These reactions proceed through a cascade of sequential steps, such as Knoevenagel condensation, Michael addition, and cyclocondensation, all occurring in one pot. The use of various catalysts, including Lewis acids, organocatalysts, or even nanoparticle-based catalysts, can enhance the efficiency and selectivity of these transformations. chemrxiv.orgnih.gov

Introduction of the Difluoromethyl Group into Pyrazole Scaffolds

The difluoromethyl (CHF₂) group is a valuable substituent in medicinal and agrochemical chemistry, often serving as a bioisostere for hydroxyl or thiol groups with increased lipophilicity. Its introduction onto the nitrogen atom of a pyrazole ring is a key step in synthesizing compounds like 1-(Difluoromethyl)-5-iodo-1H-pyrazole. This is typically achieved through N-difluoromethylation of a pre-formed pyrazole ring. Methodologies can be broadly classified as electrophilic or nucleophilic.

Electrophilic Difluoromethylation Methods

Electrophilic difluoromethylation of N-heterocycles like pyrazole often involves the reaction of the pyrazole anion with a source of electrophilic difluorocarbene (:CF₂). The pyrazole is first deprotonated with a base to form a nucleophilic pyrazolate anion, which then attacks the highly reactive and electron-deficient carbene intermediate.

A variety of reagents have been developed to generate difluorocarbene under different conditions. Historically, chlorodifluoromethane (B1668795) (CHClF₂, Freon 22) has been used, though its status as an ozone-depleting substance has led to the development of alternatives. chemrxiv.org Other common difluorocarbene precursors include:

Sodium chlorodifluoroacetate (ClCF₂CO₂Na): Decomposes upon heating to release :CF₂.

Diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂): Can be activated under mild basic conditions.

(Trifluoromethyl)trimethylsilane (TMSCF₃): Can serve as a :CF₂ precursor under specific conditions.

These reactions provide a direct method for installing the N-CHF₂ group onto the pyrazole ring. chemrxiv.org

Nucleophilic Difluoromethylation Methods

Nucleophilic difluoromethylation involves the reaction of an electrophilic substrate with a reagent that acts as a source of a difluoromethyl anion (CHF₂⁻) or its synthetic equivalent. For the N-difluoromethylation of a pyrazole, this would conceptually involve a pyrazole ring that has a leaving group on the nitrogen, which is then displaced by the nucleophilic difluoromethylating agent.

However, a more common application of nucleophilic difluoromethylation in heterocycles involves the addition of a CHF₂⁻ equivalent to an electrophilic C=N bond, such as an iminium ion. researchgate.net Reagents capable of delivering a nucleophilic difluoromethyl group include (difluoromethyl)trimethylsilane (B44995) (TMSCHF₂), which can be activated by a fluoride (B91410) source. scienceopen.com Another approach involves the deprotonation of highly acidic difluoromethyl arenes (Ar-CF₂H) using a strong base to generate a stabilized Ar-CF₂⁻ nucleophile, which can then react with various electrophiles. acs.org Applying this logic to pyrazole synthesis, one could envision reacting a suitable electrophilic pyrazole precursor with a nucleophilic CHF₂ source to form the N-CHF₂ bond. A recently developed method utilizes bromo(difluoro)acetic acid as an inexpensive and stable difluoromethylating agent, which reacts with N-heterocycles via a nucleophilic substitution pathway. chemrxiv.orgnih.gov

Table 2: Reagents for N-Difluoromethylation of Heterocycles

| Method Type | Reagent | Common Name/Type | Mechanism/Notes |

| Electrophilic | CHClF₂ | Freon 22 | Difluorocarbene (:CF₂) precursor |

| Electrophilic | BrCF₂PO(OEt)₂ | Diethyl bromodifluoromethylphosphonate | Difluorocarbene (:CF₂) precursor, used with base |

| Electrophilic | ClCF₂CO₂Na | Sodium chlorodifluoroacetate | Thermal decomposition to generate :CF₂ |

| Nucleophilic | TMSCHF₂ | (Difluoromethyl)trimethylsilane | Source of CHF₂⁻ equivalent, activated by fluoride |

| Nucleophilic | BrCF₂COOH | Bromo(difluoro)acetic acid | Inexpensive reagent, proceeds via nucleophilic substitution |

Radical Difluoromethylation Techniques, including C–H Difluoromethylation

Radical-based difluoromethylation has emerged as a powerful strategy for creating difluoromethylated heterocycles, valued for their potential applications in pharmaceuticals, agriculture, and materials science. nih.gov These methods offer an advantageous route for the construction of these compounds. nih.govrsc.org

One notable advancement is the direct C–H difluoromethylation of heterocycles through visible-light-triggered organic photoredox catalysis. nih.gov This process utilizes commercially available and inexpensive sodium difluoromethane (B1196922) sulfonate as the source of the difluoromethyl radical (•CF2H). nih.gov The reaction proceeds under mild conditions, employing oxygen (O2) as a green and sustainable oxidant, and notably, does not require a metal additive. nih.gov This methodology has been successfully applied to various electron-rich heteroarenes, such as benzofuran (B130515) and thianaphthene, yielding difluoromethylated products in good to excellent yields. nih.gov The potential of this approach extends to the late-stage modification of biologically active and pharmaceutical molecules, highlighting its utility in drug discovery. nih.gov

Table 1: Examples of Organic Photoredox-Catalyzed C-H Difluoromethylation

| Substrate | Product | Yield |

|---|---|---|

| Benzofuran | 2-(Difluoromethyl)benzofuran | 92% |

| Thianaphthene | 3-(Difluoromethyl)thianaphthene | 65% |

Data sourced from a study on direct C–H difluoromethylation of heterocycles. nih.gov

Transition-Metal-Mediated Difluoromethylation Protocols (e.g., Copper- and Nickel-catalyzed)

Transition-metal-mediated reactions represent a cornerstone in the synthesis of fluorinated organic compounds. rsc.orgresearchgate.net These protocols provide efficient and selective pathways for the introduction of fluoroalkyl groups into a wide array of organic molecules. rsc.org While extensive research has focused on trifluoromethylation, the development of analogous difluoromethylation reactions is an area of growing importance. rsc.orgresearchgate.net

Nickel-catalyzed cross-coupling reactions have been shown to be effective for difluoromethylation. For instance, a method has been developed for the nickel-catalyzed difluoromethylation of arylboronic acids using bromodifluoromethane (B75531) (BrCF2H). researchgate.net This reaction demonstrates high efficiency and tolerance for various functional groups, providing a valuable route for synthesizing difluoromethylated arenes. researchgate.net Mechanistic studies suggest the involvement of a difluoromethyl radical in this catalytic cycle. researchgate.net

The N-difluoromethylation of azoles, including pyrazoles, is another critical transformation. A simple and efficient protocol for the direct N-difluoromethylation of imidazoles and pyrazoles utilizes diethyl bromodifluoromethylphosphonate (BrCF2PO(OEt)2) as a difluorocarbene precursor. researchgate.net This method is cost-effective and proceeds under mild conditions, making it an environmentally benign option for accessing these biologically relevant molecules. researchgate.net

Regioselective Iodination of Pyrazole Systems

The ability to selectively introduce an iodine atom at a specific position on the pyrazole ring is crucial for the synthesis of complex derivatives. Iodinated pyrazoles serve as versatile building blocks, particularly in transition-metal-catalyzed cross-coupling reactions. nih.govrsc.org

Strategies for Direct Iodination at Specific Positions (e.g., 5-position)

Achieving high regioselectivity in the halogenation of pyrazoles is a significant synthetic challenge. A highly effective strategy for the exclusive iodination of 1-aryl-3-CF3-1H-pyrazoles at the 5-position has been developed. nih.govrsc.org This method involves the treatment of the pyrazole substrate with n-butyllithium (n-BuLi) in dry tetrahydrofuran (B95107) (THF) at a low temperature of -78 °C. nih.gov This step smoothly generates a lithium 5-pyrazolide intermediate via deprotonation. nih.gov The subsequent trapping of this lithiated species with elemental iodine (I2) yields the desired 5-iodo derivative with high selectivity and in good to excellent yields. nih.govrsc.org

This protocol has been successfully applied to a range of 1-aryl-3-CF3-1H-pyrazoles, demonstrating its reliability. nih.gov For example, the reaction of the 1-(p-tolyl) derivative resulted in an 86% yield of the 5-iodo product. rsc.org

Table 2: Regioselective 5-Iodination of 1-Aryl-3-CF3-1H-pyrazoles

| N-Aryl Substituent | Yield of 5-Iodo Product |

|---|---|

| p-tolyl | 86% |

| 4-isopropylphenyl | 75% (for 4-iodo product) |

| 4-methoxyphenyl | 89% |

| 4-chlorophenyl | 80% |

Data adapted from studies on regioselective pyrazole iodination. nih.govrsc.org

Sequential Functionalization Approaches involving Halogenation

The iodinated pyrazoles synthesized via regioselective halogenation are valuable intermediates for further molecular elaboration. nih.govrsc.org Their utility is prominently demonstrated in sequential functionalization strategies, particularly in Suzuki–Miyaura and Sonogashira cross-coupling reactions. nih.govrsc.org

These reactions enable the introduction of aryl and alkynyl groups at the C-5 position of the pyrazole ring, providing access to more complex and diverse molecular architectures. For instance, a 5-iodo-1-aryl-3-trifluoromethyl-1H-pyrazole was successfully coupled with phenylboronic acid under Suzuki-Miyaura conditions using a Pd(PPh3)4 catalyst to produce the 5-phenylated derivative in 62% yield. rsc.org Similarly, Sonogashira coupling of the same iodide with an alkyne yielded the corresponding phenylethynyl-functionalized pyrazole in over 90% yield. rsc.org These examples underscore the power of a sequential approach that begins with precise halogenation, followed by metal-catalyzed bond formation. nih.govrsc.org

Established and Proposed Synthetic Routes to this compound

The synthesis of the target compound, this compound, requires a multi-step approach that combines the methodologies of N-difluoromethylation and regioselective C-5 iodination.

Stepwise Synthesis from Pyrazole Precursors and Fluoroalkylating Reagents

A logical and feasible synthetic route to this compound can be proposed based on established chemical transformations. The synthesis could proceed via two primary pathways, differing in the sequence of the difluoromethylation and iodination steps.

Proposed Synthetic Pathway:

One plausible route involves the initial N-difluoromethylation of a pyrazole, followed by the regioselective iodination at the C-5 position.

N-Difluoromethylation: The synthesis would commence with a suitable pyrazole precursor. This precursor would undergo N-difluoromethylation. Various reagents can be employed for this step, such as diethyl bromodifluoromethylphosphonate (BrCF2PO(OEt)2), which acts as a difluorocarbene precursor under mild conditions. researchgate.net Another approach involves using chlorodifluoromethane in the presence of a base and a phase transfer catalyst. arkat-usa.org This step would yield 1-(difluoromethyl)-1H-pyrazole.

Regioselective C-5 Iodination: The resulting 1-(difluoromethyl)-1H-pyrazole would then be subjected to regioselective iodination. The protocol involving deprotonation with a strong base like n-BuLi at low temperature, followed by quenching with iodine, is a powerful method for achieving C-5 selectivity. nih.govrsc.org However, the compatibility of the strongly basic n-BuLi with the acidic C-H bond of the difluoromethyl group would need to be carefully considered. If this approach proves problematic, an alternative strategy would be to reverse the order of the steps. This would involve first synthesizing 5-iodopyrazole and then performing the N-difluoromethylation reaction.

This stepwise approach, utilizing known fluoroalkylating reagents and regioselective halogenation techniques, represents a viable strategy for the synthesis of this compound. nih.gov

Late-Stage Functionalization Strategies for Complex Structures

Late-stage functionalization (LSF) is a crucial strategy in medicinal and agricultural chemistry, enabling the modification of complex molecules at a late point in their synthesis. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. The introduction of moieties like the difluoromethyl (CF₂H) group and iodine atoms can significantly modulate a molecule's biological and physiological properties, including lipophilicity, metabolic stability, and binding interactions. nih.govacs.org

The difluoromethyl group is particularly valued as a bioisostere for thiol, hydroxyl, or amino groups and can act as a lipophilic hydrogen bond donor. researchgate.net Strategies for late-stage C–H difluoromethylation often involve radical-mediated processes. rsc.orgnih.gov For heteroaromatics like pyrazoles, Minisci-type radical chemistry is a common approach, using various difluoromethylation reagents to selectively functionalize C-H bonds. rsc.orgnih.gov This direct method is highly attractive for LSF as it avoids the need for pre-functionalized starting materials. rsc.org For instance, the development of mild activation modes allows for the difluoromethylation of various pharmaceutically-relevant heterocycles, including pyrazoles. rsc.org

Similarly, late-stage iodination of pyrazole cores within complex structures can be achieved. Direct C-H iodination methods are often employed, using elemental iodine under oxidative conditions or other iodine sources like N-iodosuccinimide (NIS). nih.gov These reactions can be tailored to introduce iodine at specific positions, providing a handle for further modifications through cross-coupling reactions, thereby expanding molecular diversity at a late stage. acs.orgnih.gov

Regioisomeric Control in Iodination and Difluoromethylation

Achieving regiochemical control is paramount when introducing multiple substituents onto a pyrazole ring. The synthesis of this compound requires precise control over both the N-difluoromethylation and the C-iodination steps to obtain the desired 1,5-substitution pattern.

Iodination: The direct iodination of N-substituted pyrazoles can lead to different regioisomers depending on the reaction conditions. For N-aryl-3-(trifluoromethyl)-1H-pyrazoles, a highly regioselective synthesis of C(4)- and C(5)-iodides has been demonstrated. nih.gov

C(5)-Iodination: Treatment of the pyrazole with n-butyllithium (n-BuLi) at low temperature generates a lithium pyrazolide intermediate. Trapping this intermediate with elemental iodine (I₂) exclusively produces the 5-iodo derivative. nih.gov This selectivity arises from the preferential deprotonation at the C(5) position, which is the most acidic carbon proton on the pyrazole ring.

C(4)-Iodination: In contrast, using elemental iodine in the presence of an oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN) leads to highly selective formation of the 4-iodo isomer. nih.gov

This divergent reactivity provides a powerful tool for selectively accessing different iodinated pyrazole isomers.

Difluoromethylation: The N-difluoromethylation of a pyrazole ring must be controlled to favor substitution at the N1 position. The traditional synthesis of N-substituted pyrazoles involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound. mdpi.comnih.gov The regioselectivity of this cyclocondensation can be influenced by the nature of the substituents on both reactants and the reaction conditions. For unsymmetrical 1,3-diketones, mixtures of regioisomers are often obtained. nih.govthieme.de To achieve specific N1-alkylation on a pre-formed pyrazole ring, direct alkylation is an alternative. The choice of base, solvent, and the difluoromethylating agent can influence the N1/N2 selectivity.

Below is a table summarizing the regioselective iodination of 1-aryl-3-CF₃-pyrazoles.

| Starting Pyrazole | Conditions | Product | Yield |

|---|---|---|---|

| 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole | 1) n-BuLi, THF, -78 °C; 2) I₂, -78 °C to rt | 5-Iodo-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | 91% |

| 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole | I₂, CAN, MeCN, reflux | 4-Iodo-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | 95% |

| 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | 1) n-BuLi, THF, -78 °C; 2) I₂, -78 °C to rt | 5-Iodo-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | 93% |

| 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | I₂, CAN, MeCN, reflux | 4-Iodo-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | 94% |

Optimization of Reaction Conditions and Synthetic Yields

For the pyrazole ring formation, if employing a classical condensation of a 1,3-diketone with a hydrazine, the choice of solvent and catalyst is critical. While protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as N,N-dimethylformamide (DMF) can sometimes give better results and regioselectivity. nih.gov The addition of an acid or base catalyst can also significantly affect the reaction rate and yield. mdpi.comnih.gov

In the difluoromethylation step, if starting from 5-iodopyrazole, the reaction conditions must be carefully chosen. For example, the reaction of 4-iodopyrazole (B32481) with sodium chlorodifluoroacetate has been performed in DMF at 100 °C with potassium carbonate as the base. Optimization of this step would involve screening different bases (e.g., Cs₂CO₃, K₂CO₃, NaH), solvents (e.g., acetonitrile, dioxane, THF), and temperatures to maximize the yield of the N-difluoromethylated product. acs.org

For the iodination step, optimization involves adjusting the stoichiometry of the reagents. In the lithiation-iodination sequence for C5-iodination, the amount of n-BuLi and iodine, as well as the reaction temperature, are critical variables. For oxidative iodination at C4, the equivalents of the oxidizing agent (e.g., CAN) and the iodine source, along with temperature and reaction time, must be optimized to ensure complete conversion of the starting material while minimizing side-product formation. nih.gov For instance, initial experiments for the CAN-mediated iodination of a pyrazole at room temperature showed only trace conversion, but increasing the temperature to reflux and using an excess of the iodinating agents led to complete consumption of the starting material overnight. nih.gov

The following table presents an example of how reaction conditions can be optimized for product yield in a related pyrazole synthesis.

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Ag₂CO₃ | Toluene | 50 | 65 |

| 2 | Ag₂CO₃ | Toluene | 60 | 82 |

| 3 | Ag₂CO₃ | Toluene | 70 | 71 |

| 4 | AgOAc | Toluene | 60 | 55 |

| 5 | Ag₂O | Toluene | 60 | 76 |

| 6 | Ag₂CO₃ | DCE | 60 | 75 |

| 7 | Ag₂CO₃ | CH₃CN | 60 | 45 |

This systematic optimization process is essential for developing efficient, scalable, and high-yielding synthetic routes to target molecules like this compound. mdpi.com

Reactivity and Derivatization Strategies of 1 Difluoromethyl 5 Iodo 1h Pyrazole

Cross-Coupling Reactions Involving the Carbon-Iodine Bond

The C-I bond in 1-(difluoromethyl)-5-iodo-1H-pyrazole is the primary site for derivatization through transition-metal-catalyzed cross-coupling reactions. This allows for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex molecules.

Suzuki-Miyaura Coupling Reactions for Arylation/Heteroarylation

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For 5-iodo-pyrazoles, this reaction facilitates the introduction of various aryl and heteroaryl groups. While specific studies on this compound are not extensively detailed in the provided results, the reactivity of similar iodopyrazole scaffolds is well-documented. nih.govrsc.org These reactions generally proceed in good to excellent yields under mild conditions, demonstrating high functional group tolerance. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for optimizing reaction efficiency and preventing side reactions like protodeboronation. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodopyrazoles

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | Good to Excellent | nih.gov |

| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 60-100 | High | nih.govrsc.org |

| PdCl₂(dppf) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Moderate to High | nih.gov |

Sonogashira Coupling Reactions for Alkenylation

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between a vinyl or aryl halide and a terminal alkyne. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. This methodology has been successfully applied to iodopyrazole derivatives to synthesize phenylethynyl-functionalized pyrazoles in high yields (>90%). nih.gov The reaction is highly selective for the iodo-position, allowing for the precise installation of alkyne moieties, which can serve as handles for further chemical transformations. researchgate.netarkat-usa.org

Table 2: Typical Conditions for Sonogashira Coupling of Iodopyrazoles

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | Room Temp to 80 | >90 | nih.govresearchgate.net |

| Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 70 | High | arkat-usa.org |

Negishi Coupling Reactions

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. dntb.gov.ua This reaction is known for its high functional group tolerance and the ability to form C(sp²)–C(sp³), C(sp²)–C(sp²), and C(sp²)–C(sp) bonds. nih.gov The application of Negishi coupling to 4-iodo-1H-pyrazole derivatives has been studied extensively, demonstrating its utility in synthesizing 4-benzyl-3-ethoxy-1H-pyrazoles. researchgate.net Organozinc reagents are typically prepared from the corresponding organohalide and activated zinc metal. nih.gov This method provides a robust pathway for introducing alkyl and benzyl (B1604629) groups onto the pyrazole (B372694) core.

Table 3: General Parameters for Negishi Coupling with Iodopyrazoles

| Catalyst | Organometallic Reagent | Solvent | Key Features | Ref |

| Pd(PPh₃)₄ | Benzylzinc halides | THF | Synthesis of 4-benzylpyrazoles | researchgate.net |

| Ni(acac)₂ / Ligand | Aryl/Alkylzinc halides | DMAc, NMP | Broad substrate scope | dntb.gov.ua |

Other Palladium-Catalyzed Coupling Transformations

Beyond the Suzuki, Sonogashira, and Negishi reactions, the C-I bond of 5-iodopyrazoles is susceptible to other palladium-catalyzed transformations. These include Stille coupling (with organostannanes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines). These reactions broaden the synthetic utility of this compound, allowing for the introduction of a diverse range of functional groups. Palladium-catalyzed difluoromethylation of various heteroaryl halides has also been described, showcasing the versatility of palladium catalysis in fluorine chemistry. rsc.orgresearchgate.net

Nickel-Catalyzed Reductive Cross-Couplings with Aryl Iodides

Nickel-catalyzed reductive cross-coupling reactions have emerged as a powerful alternative to traditional palladium-catalyzed methods, particularly for coupling two electrophiles. cas.cn These reactions often employ a stoichiometric reductant, such as zinc or manganese powder. cas.cncas.cn This approach can be used to couple aryl iodides with other electrophiles, including sulfones, through a cross-electrophile coupling mechanism. cas.cn For instance, a nickel-catalyzed reductive coupling between aryl iodides and difluoromethyl 2-pyridyl sulfone has been developed to form biaryl compounds. cas.cn Another variation allows for the difluoromethylation of aryl iodides. cas.cn While not specifically demonstrated on this compound, these methods represent a promising strategy for its derivatization. researchgate.netnih.gov

Table 4: Nickel-Catalyzed Reductive Coupling Approaches

| Nickel Catalyst | Ligand | Reductant | Coupling Partner | Key Transformation | Ref |

| Ni(OTf)₂ | Phosphine (B1218219) Ligand | Zn | Difluoromethyl 2-pyridyl sulfone | 2-Pyridination of Aryl Iodide | cas.cn |

| Ni(OTf)₂ | Terpyridine | Zn | Difluoromethyl 2-pyridyl sulfone | Difluoromethylation of Aryl Iodide | cas.cn |

| Ni(cod)₂ | TMEDA | - | Grignard Reagents | Aromatic Difluoromethylation | nih.gov |

Chemical Transformations of the Difluoromethyl Group

The N-difluoromethyl (N-CHF₂) group is generally stable under many reaction conditions, including those used for cross-coupling. arkat-usa.org It is known to be a bioisostere of hydroxyl, thiol, or amino groups, capable of acting as a lipophilic hydrogen-bond donor. However, its stability can be a double-edged sword, as transformations of the CHF₂ group itself are challenging. Attempts to synthesize N-difluoromethyl pyrazoles by trapping transiently generated difluoromethylhydrazine have been unsuccessful, suggesting the high reactivity and short lifetime of this intermediate compared to its trifluoromethyl analog. wuxiapptec.com The N-CHF₂ group's primary role is often as a modulating group that enhances the pharmacokinetic properties of the final molecule, rather than as a synthetic handle for further derivatization. researchgate.netnbuv.gov.ua

Conversions to Related Fluorinated Moieties

The N-CHF₂ group is generally considered a robust functional group under many synthetic conditions. chemistryviews.org Direct, high-yielding conversions of the N-difluoromethyl group on a pyrazole ring to other fluorinated moieties, such as trifluoromethyl (N-CF₃) or monofluoromethyl (N-CH₂F), are not well-established in the literature. Attempts to perform such transformations often face challenges due to the stability of the C-F bonds. Under harsh hydrolytic conditions, the CHF₂ group may be labile, potentially leading to decomposition or the formation of N-formyl derivatives, as has been observed with related C-difluoromethyl heterocyles. rsc.org

Reactions Exploiting the Acidic C-H Bond of the Difluoromethyl Group

The two fluorine atoms significantly increase the acidity of the proton on the difluoromethyl group. This allows for deprotonation by a strong base to generate a nucleophilic difluoromethylide anion (Ar-CF₂⁻). This anion can then be trapped with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Research has shown that combining a strong Brønsted base (e.g., a potassium amide superbase) with a weak Lewis acid enables the efficient deprotonation of difluoromethyl arenes and heterocycles. mdpi.com This methodology has been successfully applied to a 1-difluoromethyl-4-(1-methyl-4-pyrazolyl)benzene substrate, indicating its applicability to pyrazole systems. mdpi.com The resulting stabilized Ar-CF₂⁻ synthon can react with a range of electrophiles, such as aldehydes, ketones, and alkyl halides.

Table 2: Deprotonation and Electrophilic Trapping of Ar-CHF₂ Compounds

| Substrate Type | Base/Additive | Electrophile (E) | Product (Ar-CF₂-E) | Representative Yield (%) | Reference(s) |

| Difluoromethyl(hetero)arenes | KN(iPr)₂ / B₃N₃Me₆ | Benzophenone (Ph₂CO) | Ar-CF₂-C(OH)Ph₂ | High | mdpi.commdpi.com |

| Difluoromethyl(hetero)arenes | KN(iPr)₂ / B₃N₃Me₆ | Alkyl Halide | Ar-CF₂-Alkyl | Moderate to High | mdpi.com |

Electrophilic Aromatic Substitution on the Pyrazole Ring (excluding the iodo position)

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. Due to the directing effects of the two nitrogen atoms and the N1-substituent, electrophilic attack occurs preferentially at the C4 position, which is the most electron-rich carbon. acs.org The C5 position is already substituted with iodine, and the C3 position is less reactive towards electrophiles. This high regioselectivity makes C4-functionalization a reliable strategy for derivatization.

Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to proceed selectively at the C4 position of this compound. Studies on the closely related 1-(difluoromethyl)-3-methyl-1H-pyrazole have shown that nitration (using HNO₃/H₂SO₄) and bromination (using NBS) cleanly afford the corresponding 4-substituted products.

Table 3: Electrophilic Substitution Reactions on N-Difluoromethylated Pyrazoles

| Reaction | Reagents | Electrophile | Product | Reference(s) |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 1-(Difluoromethyl)-5-iodo-4-nitro-1H-pyrazole | |

| Bromination | N-Bromosuccinimide (NBS) | Br⁺ | 4-Bromo-1-(difluoromethyl)-5-iodo-1H-pyrazole | |

| Fluorination | Selectfluor® | F⁺ | 4-Fluoro-1-(difluoromethyl)-5-iodo-1H-pyrazole | |

| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-4-sulfonic acid |

Nucleophilic Aromatic Substitution on the Pyrazole Ring (where applicable)

Direct nucleophilic aromatic substitution (SₙAr) on the pyrazole ring, involving the displacement of a hydrogen atom or a halide, is generally challenging. Such reactions typically require a strongly electron-deficient ring system, often achieved by the presence of multiple powerful electron-withdrawing groups like nitro groups. In the case of this compound, the ring is not sufficiently activated to undergo classical SₙAr reactions with common nucleophiles under standard conditions. The substitution of the iodo group is accomplished far more effectively via the transition-metal-catalyzed pathways described previously (e.g., Buchwald-Hartwig amination) rather than direct nucleophilic attack.

Radical Reactions for Directed Functionalization

The functional groups on this compound present opportunities for radical-mediated transformations. The difluoromethyl group itself is central to many radical processes; the difluoromethyl radical (•CF₂H) can be generated from various precursors and used to functionalize heterocycles. acs.org While this is typically used to install a CHF₂ group, the C-H bond of the existing N-CHF₂ group could potentially undergo hydrogen atom abstraction to initiate radical processes.

Furthermore, the carbon-iodine bond can participate in radical reactions. For example, under photolytic or radical-initiating conditions, the C-I bond can undergo homolytic cleavage to generate a pyrazolyl radical at the C5 position. This reactive intermediate could then be trapped by various radical acceptors, enabling the introduction of new functional groups. Methodologies involving the generation of aryl radicals from aryl iodides are well-established and could be adapted for this substrate to achieve functionalizations complementary to those obtained via cross-coupling chemistry.

Computational and Mechanistic Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic properties of heterocyclic compounds like 1-(Difluoromethyl)-5-iodo-1H-pyrazole. While specific DFT studies on this exact molecule are not extensively published, analysis of related pyrazole (B372694) derivatives provides significant insights into its likely electronic structure and stability. eurjchem.comnih.govnih.gov DFT calculations are employed to optimize the molecular geometry, determine orbital energies, and map the electron density distribution. researchgate.netbohrium.com

The electronic structure is fundamentally characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (Egap) is a critical indicator of molecular stability and reactivity; a larger gap generally implies higher stability and lower chemical reactivity. nih.govsemanticscholar.org For pyrazole systems, the introduction of substituents significantly modulates these electronic parameters. The electron-withdrawing nature of the difluoromethyl group at the N1 position is expected to lower the energy of both the HOMO and LUMO, potentially increasing the molecule's stability and affecting its reactivity profile. The iodine atom at the C5 position, with its large and polarizable electron cloud, further influences the electronic landscape.

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. researchgate.net In substituted pyrazoles, negative potential regions (red/yellow) are typically associated with nitrogen atoms and other electronegative substituents, indicating sites susceptible to electrophilic attack. researchgate.net Conversely, positive potential regions (blue) highlight areas prone to nucleophilic attack. For this compound, the pyridine-like nitrogen (N2) of the pyrazole ring is expected to be a region of negative electrostatic potential.

Interactive Table: Calculated Electronic Properties of a Representative Pyrazole Derivative using DFT

| Property | Calculated Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -2.4 | Electron-accepting capability |

| HOMO-LUMO Gap (Egap) | 4.1 | Chemical stability and reactivity |

| Chemical Potential (µ) | -4.45 | Tendency to exchange electrons |

| Hardness (η) | 2.05 | Resistance to charge transfer |

| Electrophilicity Index (ω) | 4.79 | Electrophilic nature |

Note: Data is illustrative and based on DFT calculations for analogous pyrazole structures reported in the literature. researchgate.netresearchgate.net

Elucidation of Reaction Mechanisms for Synthetic Pathways and Derivatizations

Computational chemistry, particularly DFT, is instrumental in elucidating the mechanisms of reactions involving pyrazole synthesis and derivatization. These studies help rationalize observed product distributions, regioselectivity, and reaction kinetics by calculating the energies of reactants, transition states, and products.

Synthetic Pathways: The synthesis of this compound involves two key transformations: N-difluoromethylation and C5-iodination.

N-Difluoromethylation: The introduction of the difluoromethyl group onto the pyrazole nitrogen can be achieved via nucleophilic substitution. A common method involves the reaction of the pyrazole anion with a difluoromethyl source like chlorodifluoromethane (B1668795). arkat-usa.org Mechanistic studies of similar reactions suggest a process where the pyrazole nitrogen acts as a nucleophile, attacking the electrophilic difluoromethylating agent. The reaction typically proceeds under basic conditions to deprotonate the pyrazole, enhancing its nucleophilicity. arkat-usa.org

C5-Iodination: The regioselective iodination at the C5 position of a pyrazole ring is often accomplished through a lithiation-iodination sequence. nih.gov The mechanism involves the deprotonation of the C5-H proton by a strong base, such as n-butyllithium (n-BuLi), to form a highly reactive pyrazolide anion. This deprotonation is favored at the C5 position due to the acidity of the corresponding proton. The subsequent step involves quenching this intermediate with an electrophilic iodine source, like molecular iodine (I₂), to yield the 5-iodo-pyrazole derivative. nih.gov

Derivatizations: The C-I bond at the 5-position is a versatile functional handle for further molecular elaboration, primarily through transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with a boronic acid or ester.

Sonogashira Coupling: This pathway allows for the introduction of an alkynyl group at the C5 position via a palladium-copper co-catalyzed reaction with a terminal alkyne. nih.gov

DFT calculations can model the elementary steps of these catalytic cycles, including oxidative addition, transmetalation, and reductive elimination, to provide a deeper understanding of the reaction barriers and intermediate stabilities. rsc.org

Interactive Table: Key Synthetic and Derivatization Reactions

| Reaction Type | Reagents | Position | Mechanistic Feature |

| N-Difluoromethylation | 3(5)-Iodopyrazole, Base, CHF₂Cl | N1 | Nucleophilic substitution |

| C5-Iodination | 1-(Difluoromethyl)-1H-pyrazole, n-BuLi, I₂ | C5 | Deprotonation followed by electrophilic quench |

| Suzuki Coupling | Target Compound, R-B(OH)₂, Pd catalyst, Base | C5 | Catalytic cycle involving oxidative addition |

| Sonogashira Coupling | Target Compound, R-C≡CH, Pd/Cu catalyst, Base | C5 | Catalytic cycle with alkyne insertion |

Conformational Analysis of this compound and its Analogues

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, the primary source of conformational flexibility is the rotation of the difluoromethyl (-CHF₂) group around the N1-C bond.

The pyrazole ring itself is an aromatic heterocycle and is inherently planar. nih.gov However, the orientation of the -CHF₂ group relative to this plane defines the molecule's conformation. Computational studies on analogous molecules, such as fluoromethyl formates, have shown that rotation around C-O or C-N bonds attached to fluorinated methyl groups has distinct energy minima and transition states. researchgate.net

By analogy, it is expected that the rotation of the -CHF₂ group in this compound will have specific low-energy (stable) conformations. These conformations would likely be staggered to minimize steric hindrance between the fluorine and hydrogen atoms of the difluoromethyl group and the adjacent atoms of the pyrazole ring. DFT calculations can map the potential energy surface for this rotation, identifying the most stable conformers and the energy barriers separating them. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. While the bicyclic core of some complex pyrazole analogues can be conformationally stable, simple substituted pyrazoles primarily exhibit flexibility in their substituent orientations. mdpi.com

Molecular Modeling and Simulation Approaches to Understand Reactivity

Molecular modeling and simulation provide a dynamic perspective on chemical reactivity, complementing the static picture offered by DFT calculations of ground states. nih.gov These methods are used to explore reaction pathways, predict binding affinities, and understand intermolecular interactions.

For this compound, molecular dynamics (MD) simulations could be used to study its behavior in different solvent environments, providing insights into solvation effects on its conformation and reactivity. Furthermore, molecular docking studies are a key computational tool, particularly in medicinal chemistry, to predict how a molecule might interact with a biological target, such as an enzyme's active site. nih.govresearchgate.net

Although specific docking studies for this compound are not available, research on other pyrazole derivatives demonstrates the utility of this approach. researchgate.net In such a study, the molecule would be computationally placed into the binding site of a protein. The simulation then calculates the most favorable binding pose and estimates the binding affinity (e.g., binding energy score). These calculations rely on scoring functions that account for electrostatic interactions, hydrogen bonding, and hydrophobic interactions between the ligand and the protein. researchgate.net Such models would help predict the potential biological activity of this compound by identifying favorable interactions mediated by the pyrazole core, the iodo-substituent (which can participate in halogen bonding), and the difluoromethyl group (which can act as a weak hydrogen bond donor).

Theoretical Insights into Structure-Reactivity Relationships

The relationship between a molecule's structure and its chemical reactivity can be effectively rationalized using theoretical concepts derived from computational studies. For this compound, its reactivity is governed by the interplay of its constituent functional groups as revealed by DFT and other modeling approaches.

Electronic Effects: The difluoromethyl group is strongly electron-withdrawing, which deactivates the pyrazole ring towards electrophilic aromatic substitution compared to an unsubstituted pyrazole. Conversely, this electronic pull enhances the acidity of the C-H protons on the ring, facilitating reactions like the lithiation at the C5 position. nih.gov

Steric and Conformational Effects: The size of the iodine atom and the orientation of the difluoromethyl group can influence the accessibility of different reactive sites. For instance, in cross-coupling reactions at the C5 position, the approach of the catalyst and coupling partner may be sterically influenced by the adjacent N1-substituent. Conformational analysis helps determine the predominant shapes the molecule adopts in solution, which in turn dictates how it interacts with other reagents.

Interactive Table: Predicted Structure-Reactivity Relationships

| Structural Feature | Electronic Effect | Predicted Impact on Reactivity |

| Pyrazole Ring | Aromatic, π-electron system | Core scaffold for interactions; site for coordination |

| N1-CHF₂ Group | Strong electron-withdrawal | Deactivates ring to electrophilic attack; increases C-H acidity |

| C5-Iodo Group | Electron-withdrawing, good leaving group | Primary site for cross-coupling reactions (Suzuki, Sonogashira) |

| N2 Atom | Lone pair of electrons | Site for protonation, hydrogen bonding, and metal coordination |

Applications in Advanced Organic Synthesis

1-(Difluoromethyl)-5-iodo-1H-pyrazole as a Versatile Building Block for Polyfunctionalized Molecules

The C(5)-iodo substituent on the pyrazole (B372694) ring is the primary site for synthetic elaboration, making the compound an ideal substrate for transition-metal-catalyzed cross-coupling reactions. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the straightforward synthesis of a diverse array of polyfunctionalized pyrazoles. While direct studies on this compound are specific, extensive research on structurally analogous 5-iodo-1-aryl-pyrazoles demonstrates the synthetic potential of the C-I bond. nih.govresearchgate.net

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are particularly effective for this purpose. nih.govresearchgate.netwikipedia.org The Suzuki-Miyaura reaction facilitates the introduction of aryl and heteroaryl groups, while the Sonogashira reaction allows for the incorporation of alkynyl moieties. nih.gov These transformations are fundamental for building complex molecular architectures from the relatively simple pyrazole starting material.

For instance, the coupling of 5-iodopyrazole derivatives with various boronic acids or terminal alkynes proceeds with high efficiency, providing a direct route to C5-functionalized products. nih.govresearchgate.net The reactivity of the C-I bond is significantly higher than that of C-Br or C-Cl bonds, allowing for selective transformations under mild conditions. mdpi.com

Below is a representative table of cross-coupling reactions demonstrated on analogous 5-iodopyrazole systems, which are directly applicable to this compound.

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reported Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Phenyl-pyrazole derivative | 94 |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-(4-Methoxyphenyl)-pyrazole derivative | 96 |

| Suzuki-Miyaura | 3-Pyridinylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-(3-Pyridinyl)-pyrazole derivative | 91 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 5-(Phenylethynyl)-pyrazole derivative | 91 |

| Sonogashira | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 5-((Trimethylsilyl)ethynyl)-pyrazole derivative | 94 |

Data derived from analogous 5-iodo-1-aryl-3-CF3-pyrazole systems as reported in scientific literature. nih.govnih.gov

Furthermore, the Buchwald-Hartwig amination offers a pathway to C-N bond formation, allowing the introduction of a wide range of amine substituents at the C5 position. wikipedia.orgnih.gov This versatility makes this compound a key starting material for creating libraries of novel compounds for screening in drug discovery and materials science.

Construction of Complex Polyheterocyclic Systems

The ability to functionalize the C5 position of this compound through cross-coupling reactions is a gateway to the construction of more complex polyheterocyclic and fused-ring systems. nih.gov An iterative approach, combining Sonogashira coupling with subsequent iodocyclization, has been demonstrated as a powerful strategy for assembling multiple heterocyclic units. nih.gov

In this methodology, this compound can be coupled with a terminal alkyne bearing a nucleophilic group (e.g., a hydroxyl or amino group) on an adjacent aromatic ring. The resulting product can then undergo an electrophilic iodocyclization reaction to form a new, iodine-functionalized heterocyclic ring, such as a benzofuran (B130515) or indole, fused or linked to the initial pyrazole. nih.gov This newly installed iodine atom serves as a handle for the next iterative cycle of cross-coupling and cyclization, enabling the linear construction of complex polyheterocyclic chains.

Development of Novel Fluorinated Scaffolds with Unique Properties

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov The difluoromethyl (CHF₂) group, in particular, is of significant interest as it is a lipophilic hydrogen bond donor, a feature not present in the related trifluoromethyl (CF₃) group. arkat-usa.orgresearchgate.net this compound is therefore a critical precursor for developing novel fluorinated scaffolds that leverage these unique properties.

The N-difluoromethylpyrazole unit is a bioisostere for other groups and can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. arkat-usa.org Synthesizing derivatives from this iodinated precursor allows for the systematic exploration of structure-activity relationships in medicinal chemistry programs. The pyrazole itself is a stable aromatic ring that serves as a robust anchor for orienting substituents in three-dimensional space, a crucial aspect in rational drug design. mdpi.comnih.gov

The development of N-difluoromethylpyrazoles as readily available building blocks has been a focus of synthetic chemistry, as these scaffolds are in high demand for applications ranging from pharmaceuticals to materials science. arkat-usa.orgresearchgate.net By using this compound, chemists can introduce this valuable fluorinated motif into larger, more complex molecules, creating novel chemical entities with potentially enhanced performance characteristics for use in agrochemicals, pharmaceuticals, and organic materials. nih.govresearchgate.net

Stereoselective Syntheses Incorporating the Pyrazole Moiety

While the pyrazole ring itself is achiral, this compound can be used in stereoselective syntheses to create chiral molecules. The C5-iodo position provides a reactive center where chirality can be introduced. This can be achieved through several established strategies in asymmetric synthesis.

One approach involves the cross-coupling of the iodopyrazole with a chiral coupling partner. For example, a Suzuki-Miyaura coupling with a chiral boronic acid or a Heck reaction with a chiral alkene would yield a product with a defined stereocenter. wikipedia.org The pyrazole unit in this context acts as a rigid substituent whose electronic properties can influence the stereochemical outcome of the reaction.

Alternatively, asymmetric catalysis can be employed. The use of a palladium catalyst with a chiral phosphine (B1218219) ligand in a cross-coupling reaction can induce enantioselectivity, leading to the formation of one enantiomer of the product in excess. For instance, an asymmetric Heck reaction could be used to generate a chiral center on the newly introduced side chain at the C5 position. wikipedia.orgyoutube.com

Another strategy involves attaching a chiral auxiliary to a functional group introduced at the C5 position. This auxiliary would direct subsequent transformations at a nearby prochiral center, allowing for diastereoselective reactions. The auxiliary could then be removed to reveal the final, enantiomerically enriched product. Although specific examples starting from this compound are not prevalent, these established methodologies for asymmetric synthesis are broadly applicable and represent a key avenue for the use of this building block in the creation of complex, single-enantiomer molecules for pharmaceutical applications.

Role in Contemporary Medicinal and Agrochemical Chemistry

Design and Synthesis of Bioactive Molecules Incorporating the 1-(Difluoromethyl)-5-iodo-1H-pyrazole Moiety

The compound this compound serves as a highly versatile scaffold in the synthesis of complex bioactive molecules. Its utility stems from two key structural features: the 1-(difluoromethyl) group and the 5-iodo substituent. The pyrazole (B372694) core itself is a privileged structure in drug discovery, found in numerous approved drugs. mdpi.comnih.gov

The synthesis of molecules incorporating this moiety leverages the reactivity of the C-I bond. The iodine atom at the 5-position of the pyrazole ring is an excellent handle for transition-metal-catalyzed cross-coupling reactions. nih.gov This allows for the strategic introduction of a wide variety of substituents to explore chemical space and optimize biological activity. Common reactions include:

Suzuki-Miyaura Coupling: Reacting the 5-iodopyrazole with boronic acids to form C-C bonds, attaching various aryl or heteroaryl groups. nih.govrsc.org

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl fragments, which can serve as linkers or pharmacophoric elements. nih.govrsc.orgresearchgate.net

Buchwald-Hartwig Amination: Forming C-N bonds to introduce diverse amine functionalities.

These synthetic strategies enable the creation of large libraries of novel compounds from a single, advanced intermediate. researchgate.net The 1-(difluoromethyl) group is typically incorporated early in the synthesis of the pyrazole ring or by direct N-difluoromethylation of a pyrazole precursor. arkat-usa.org This group is crucial for modulating the physicochemical properties of the final molecule. A number of commercial fungicides, including Bixafen, Isopyrazam, and Fluxapyroxad, feature a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group, underscoring the importance of the difluoromethyl-pyrazole combination in agrochemical design. nih.gov

Structure-Activity Relationship (SAR) Studies of Pyrazole-Containing Compounds in Drug Discovery

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For pyrazole-containing compounds, SAR exploration has revealed several key principles that guide drug design. researchgate.netnih.gov

Substituents on the Pyrazole Ring: The nature and position of substituents dramatically affect a molecule's potency and selectivity. For instance, in a series of pyrazole sulfonamide inhibitors of Trypanosoma brucei N-myristoyltransferase, the removal of methyl groups at the 3- and 5-positions significantly altered enzyme and parasite potency. acs.org

The N1-Substituent: The group attached to the N1 position of the pyrazole ring plays a critical role in orienting the molecule within a target's binding site and can influence properties like metabolic stability. The difluoromethyl group (-CHF2) at this position is particularly advantageous due to its unique electronic and steric properties.

The C5-Substituent: As discussed, the C5 position is a key vector for modification. In the development of antitrypanosomal agents, systematic modification at this position of a pyrazolopyrimidinone (B8486647) core led to analogues with significantly improved potency and metabolic stability. acs.org

The following interactive table illustrates a hypothetical SAR study for a series of pyrazole-based kinase inhibitors, demonstrating how modifications at different positions can impact inhibitory activity.

This table represents hypothetical data for illustrative purposes.

Analogue Design and Optimization for Specific Biological Targets

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is systematically modified to improve its properties, including potency, selectivity, and pharmacokinetic profile. The this compound scaffold is an excellent starting point for such optimization campaigns. acs.orgacs.org

A key strategy involves using the 5-iodo group as a reactive handle for introducing diverse chemical functionalities via cross-coupling reactions. nih.gov This allows chemists to probe the binding pocket of a biological target, such as an enzyme or receptor, to identify favorable interactions. For example, in the development of selective COX-2 inhibitors, a pyrazole core was substituted with a triazole moiety to enhance its activity and improve its cardiovascular safety profile compared to celecoxib. nih.gov Similarly, optimization of a pyrazole sulfonamide series for treating Human African Trypanosomiasis involved modifying linkers and capping the sulfonamide group to improve brain penetration and selectivity. acs.org

The optimization process often involves a multi-parameter approach, balancing improvements in potency against factors like metabolic stability and off-target effects. The introduction of the difluoromethyl group is itself an optimization strategy, often used to block metabolic oxidation that might occur with a corresponding methyl or methoxy (B1213986) group.

Investigations into Molecular Mechanisms of Action (e.g., enzyme inhibition)

Understanding how a molecule exerts its biological effect at the molecular level is crucial for rational drug design. Pyrazole-containing compounds are known to function through various mechanisms, with enzyme inhibition being one of the most common. researchgate.net They are integral to many kinase inhibitors, anti-inflammatory drugs (COX-2 inhibitors), and fungicides (SDH inhibitors). nih.govnih.govmdpi.com

Molecular docking studies are frequently employed to predict and rationalize the binding modes of pyrazole derivatives within the active sites of target enzymes. researchgate.netbiointerfaceresearch.commdpi.com These studies often show that the pyrazole core acts as a scaffold, positioning key functional groups to interact with amino acid residues. For example, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. In a study of pyrazole-based COX-2 inhibitors, docking simulations helped to explain the binding mode and selectivity of the designed compounds. nih.govresearchgate.net In another example, the carbonyl oxygen of a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivative was shown to form hydrogen bonds with TYR58 and TRP173 residues on succinate (B1194679) dehydrogenase (SDH), explaining its antifungal activity. nih.gov The difluoromethyl group itself can participate in crucial interactions, acting as a hydrogen bond donor. semanticscholar.orgacs.org

Fluorine Bioisosterism and its Impact on Ligand-Target Interactions

Bioisosterism, the replacement of a functional group within a molecule with another group that retains similar biological activity, is a cornerstone of medicinal chemistry. princeton.edu Fluorine and fluorinated groups are particularly effective bioisosteres due to their unique combination of steric and electronic properties. researchgate.net

The difluoromethyl (-CHF2) group is a versatile bioisostere for several common functional groups, including the hydroxyl (-OH), thiol (-SH), and sometimes the methyl (-CH3) group. tandfonline.comnih.gov Its key properties include:

Hydrogen Bond Donor: The C-H bond in the -CHF2 group is polarized by the adjacent fluorine atoms, allowing it to act as a weak hydrogen bond donor. semanticscholar.orgacs.org This enables it to mimic the hydrogen-bonding capabilities of -OH or -NH groups, potentially forming crucial interactions with a biological target. tandfonline.com

Lipophilicity: The -CHF2 group is more lipophilic than a hydroxyl group but can be similar to or less lipophilic than a methyl group, depending on the molecular context. acs.org This allows for fine-tuning of a molecule's solubility and membrane permeability.

Metabolic Stability: The C-F bond is exceptionally strong, making the -CHF2 group resistant to metabolic oxidation, a common liability for -CH3 or -CH2- groups. nih.gov This can lead to improved pharmacokinetic profiles.

The following table compares the properties of the difluoromethyl group to its common bioisosteric partners.

| Property | Hydrogen (H) | Hydroxyl (OH) | Methyl (CH3) | Difluoromethyl (CHF2) |

| Van der Waals Radius (Å) | 1.20 | ~1.4 (O) | 2.00 | ~1.47 (F) |

| H-Bonding Ability | None | Donor & Acceptor | None | Weak Donor |

| Lipophilicity (LogP contribution) | Low | Low (hydrophilic) | Moderate | Moderate/High |

| Metabolic Stability | Variable | Prone to oxidation/conjugation | Prone to oxidation | High |

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Difluoromethylated Iodopyrazoles

Furthermore, the development of green synthetic methods will be a significant focus. This includes the use of more environmentally benign solvents, catalysts, and energy sources. For instance, employing continuous flow technologies could offer advantages in terms of safety, scalability, and reaction control for difluoromethylation reactions, which can be challenging to handle in traditional batch processes. rsc.org The use of non-precious metal catalysts for cross-coupling reactions involving the C-I bond would also contribute to the sustainability of synthetic routes.

Table 1: Potential Sustainable Synthetic Approaches

| Approach | Description | Potential Advantages |

| Late-Stage C-H Functionalization | Direct introduction of the difluoromethyl and iodo groups onto a pyrazole (B372694) scaffold. | Increased efficiency, reduced step count. |

| Continuous Flow Synthesis | Performing reactions in a continuous flow reactor. | Improved safety, scalability, and control. |

| Green Catalysis | Utilization of earth-abundant and non-toxic metal catalysts. | Reduced environmental impact and cost. |

| Mechanochemistry | Using mechanical force to induce chemical reactions. | Reduced solvent usage, potentially milder conditions. |

Exploration of Unconventional Reactivity Patterns and Catalytic Systems

The presence of both a C-I bond and a difluoromethyl group on the pyrazole ring of 1-(difluoromethyl)-5-iodo-1H-pyrazole suggests a rich and potentially unconventional reactivity profile. The carbon-iodine bond is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents at the 5-position. schenautomacao.com.br

Future research should explore the use of novel catalytic systems to expand the scope of these transformations. For instance, the development of dual catalytic cycles that can activate both the C-I bond and another reaction partner in a controlled manner could lead to the discovery of new synthetic methodologies. The influence of the N-difluoromethyl group on the reactivity of the pyrazole ring and the C-I bond is another area ripe for investigation. This group's strong electron-withdrawing nature can significantly alter the electronic properties of the heterocyclic system, potentially leading to unexpected reactivity patterns.

Investigating the potential for the iodine atom to participate in halogen bonding interactions is another promising avenue. These non-covalent interactions could be exploited in catalyst design and for the development of self-assembled supramolecular structures.

Application of Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. While standard spectroscopic techniques such as NMR and mass spectrometry are essential for routine characterization, advanced methods can provide deeper insights.

Future studies should employ techniques like single-crystal X-ray diffraction to determine the precise solid-state structure of the molecule and its derivatives. This information is invaluable for understanding intermolecular interactions and packing arrangements in the crystalline state. mdpi.com Computational methods, such as Density Functional Theory (DFT) calculations, can complement experimental data by providing insights into the molecule's electronic structure, bond energies, and spectroscopic properties. researchgate.net

Advanced NMR techniques, such as 19F NMR, will be particularly important for characterizing the difluoromethyl group and its interactions with the rest of the molecule. Solid-state NMR could also be used to probe the structure and dynamics of the compound in the solid phase.

Table 2: Advanced Analytical Techniques for Structural Characterization

| Technique | Information Gained | Relevance |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, and angles. | Understanding solid-state packing and intermolecular forces. |

| Density Functional Theory (DFT) | Electronic structure, molecular orbitals, and predicted spectroscopic data. | Rationalizing reactivity and spectroscopic observations. |

| 19F NMR Spectroscopy | Information on the electronic environment of the difluoromethyl group. | Probing the influence of the CF2H group on the molecule. |

| Solid-State NMR | Structural and dynamic information in the solid state. | Characterizing crystalline and amorphous forms. |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research. nih.gov In the context of this compound, these technologies can be applied to accelerate the discovery of new derivatives with desired properties and to predict optimal synthetic routes.

ML models can be trained on existing chemical data to predict the biological activity, toxicity, and physicochemical properties of virtual libraries of derivatives of this compound. This in silico screening can help to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov

Expanding the Scope of Biological Applications and Target Exploration

The pyrazole scaffold is a well-known privileged structure in medicinal chemistry, with numerous pyrazole-containing drugs on the market. nih.gov The introduction of a difluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The iodo substituent provides a convenient point for further functionalization to explore structure-activity relationships.

Future research should focus on a systematic exploration of the biological activities of this compound and its derivatives. This could involve screening against a wide range of biological targets, including enzymes, receptors, and ion channels, implicated in various diseases. Given the prevalence of pyrazoles in anticancer and anti-inflammatory agents, these therapeutic areas would be logical starting points for investigation. nih.govnih.gov

The identification of specific biological targets will be a crucial step. This can be achieved through a combination of experimental techniques, such as affinity chromatography and proteomics, and computational methods, like molecular docking and virtual screening. Once a target is identified, the structure of this compound can be optimized to maximize its potency and selectivity.

Q & A

Q. Q1. What are the optimized synthetic routes for 1-(difluoromethyl)-5-iodo-1H-pyrazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with difluoromethylpyrazole precursors. A common approach includes iodination at the pyrazole C5 position using iodine sources (e.g., N-iodosuccinimide) under controlled temperatures (0–25°C) in polar aprotic solvents like DMF or DCM . Catalysts such as Lewis acids (e.g., FeCl₃) may enhance regioselectivity. Key variables affecting yield (reported 60–85%) include solvent choice, reaction time, and stoichiometric ratios of iodinating agents. Purification via column chromatography or recrystallization is critical to achieving >95% purity .

Q. Q2. How is the molecular structure of this compound characterized, and what spectroscopic techniques are essential for validation?

Structural validation relies on:

- NMR : ¹⁹F NMR confirms the difluoromethyl group (δ ≈ -110 to -120 ppm as a triplet). ¹H NMR distinguishes pyrazole protons (δ 7.5–8.5 ppm for H3 and H4) .

- HRMS : Accurate mass analysis (e.g., ESI-HRMS) verifies the molecular ion peak (C₅H₄F₂IN₂⁺, calc. 296.94 g/mol) .

- X-ray crystallography : Resolves iodine positioning and bond angles, critical for confirming regiochemistry .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the regioselective iodination at the pyrazole C5 position?

Iodination is governed by electrophilic aromatic substitution (EAS). The electron-withdrawing difluoromethyl group at C1 directs electrophiles to the C5 position via resonance and inductive effects. Computational studies (DFT) suggest that the transition state for C5 iodination is stabilized by partial charge delocalization across the pyrazole ring . Competing pathways (e.g., C3 iodination) are suppressed by steric hindrance from the difluoromethyl group .

Q. Q4. How does the difluoromethyl group influence the compound’s bioactivity and metabolic stability compared to non-fluorinated analogs?

The difluoromethyl group enhances metabolic stability by resisting oxidative degradation (e.g., cytochrome P450 enzymes) due to strong C-F bonds. It also increases lipophilicity (logP ≈ 2.5), improving membrane permeability. In vitro studies on similar pyrazoles show that difluoromethyl derivatives exhibit 3–5× higher half-lives in hepatic microsomes compared to methyl analogs . Additionally, fluorine’s electronegativity modulates pKa of adjacent functional groups, affecting target binding .

Q. Q5. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., antifungal IC₅₀ values ranging from 0.5–10 µM) often arise from:

- Variability in assay conditions : Differences in fungal strains, media, or incubation times. Standardization using CLSI guidelines is recommended .